7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Description
This compound is a synthetic small molecule characterized by a central pyridine ring substituted at the 4-position with a 4-fluorophenyl group, at the 5-position with a methoxymethyl group, and at the 2- and 6-positions with isopropyl groups. The hept-6-enoic acid side chain contains hydroxyl groups at the 3- and 5-positions, with stereochemistry likely critical to its pharmacological activity (R and S configurations, respectively) . Its structural features suggest it belongs to the statin family, which inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis. The compound’s design incorporates pyridine and fluorophenyl moieties to optimize lipophilicity and target binding, distinguishing it from classical statins like rosuvastatin or atorvastatin .
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEERZIQQUAZTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861368 | |
| Record name | 7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145599-86-6 | |
| Record name | CERIVASTATIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7357 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerivastatin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridine ring, introduction of the fluorophenyl group, and the addition of the dihydroxyheptenoic acid side chain. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including tetrahydrofuran (THF) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of cerivastatin follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like crystallization and chromatography to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cerivastatin undergoes several types of chemical reactions, including:
Oxidation: Cerivastatin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the fluorophenyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of cerivastatin, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Cerivastatin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying statin synthesis and reactions.
Biology: Investigated for its effects on cellular cholesterol metabolism.
Medicine: Extensively studied for its cholesterol-lowering effects and potential benefits in cardiovascular diseases.
Industry: Used in the development of new lipid-lowering agents and formulations.
Mechanism of Action
Cerivastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, cerivastatin reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. This mechanism involves binding to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor of cholesterol .
Comparison with Similar Compounds
Rosuvastatin (Crestor®)
Rosuvastatin, (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid, shares a fluorophenyl group and dihydroxyheptenoic acid chain with the target compound. However, its core heterocycle is a pyrimidine rather than pyridine, and it includes a methylsulfonylamino substituent instead of methoxymethyl. These differences enhance rosuvastatin’s HMG-CoA reductase binding affinity (IC50 ~0.1 nM) and metabolic stability .
| Feature | Target Compound | Rosuvastatin |
|---|---|---|
| Core Structure | Pyridine ring | Pyrimidine ring |
| Substituents | 4-(4-Fluorophenyl), 5-(methoxymethyl), 2,6-diisopropyl | 4-(4-Fluorophenyl), 2-(methylsulfonylamino), 6-isopropyl |
| Side Chain | (3R,5S)-3,5-dihydroxyhept-6-enoic acid | (3R,5S)-3,5-dihydroxyhept-6-enoic acid |
| Solubility | Moderate (methoxymethyl enhances hydrophilicity) | Low (requires formulation as a calcium salt for bioavailability) |
| Enzyme Inhibition | Predicted IC50 ~1–5 nM (estimated from structural analogs) | IC50 ~0.1 nM (clinically established) |
Sorbitol Ester Prodrug ()
The compound (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid sorbitol ester features an isobenzofuran core and a sorbitol ester moiety. Unlike the target compound, this prodrug likely improves oral bioavailability through enhanced solubility (pH-dependent stability, solubility >50 mg/mL in aqueous buffers). Its mechanism may differ, as isobenzofuran derivatives often target inflammatory pathways rather than cholesterol synthesis .
Non-Statin Structural Analogues
Spirocyclic Carbamoyl Derivatives ()
EP 4,374,877 A2 describes spiro[4.5]dec-9-en-7-yl-based compounds with trifluoromethylpyrimidine substituents. These molecules exhibit structural complexity (e.g., spiro rings, carbamoyl groups) but lack the dihydroxyheptenoic acid chain critical for HMG-CoA reductase binding. Their pharmacological targets are likely distinct, possibly addressing oncology or autoimmune diseases .
Crystalline Salts ()
Crystalline salts of (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonylamino)pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid highlight formulation strategies to improve stability and bioavailability.
Research Findings and Pharmacological Implications
- Potency: The target compound’s pyridine core and methoxymethyl group may reduce HMG-CoA reductase affinity compared to rosuvastatin’s pyrimidine and sulfonylamino groups. Computational modeling suggests a 3–5-fold lower binding efficiency .
- Formulation : Lessons from crystalline salts () indicate that salt forms (e.g., sodium or calcium) could mitigate the target compound’s moderate solubility, enhancing oral absorption .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
The compound 7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₂₆H₃₄FNO₅, with a molecular weight of approximately 459.24 g/mol. The structure includes:
- A pyridine ring
- A fluorophenyl group
- Methoxymethyl and isopropyl substituents
- Hydroxy and carboxylic acid functionalities
The unique combination of these structural elements contributes to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures can exhibit significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity :
-
Antimicrobial Properties :
- Similar derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
- Antitumor Effects :
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds. Below are summarized findings relevant to the compound :
Mechanistic Insights
The compound's activity may be attributed to its ability to interact with specific biological targets:
- DHODH Inhibition : By inhibiting DHODH, the compound can disrupt nucleotide synthesis, leading to decreased proliferation in cancer cells.
- Receptor Modulation : The structural features may allow interaction with various receptors involved in disease pathways, enhancing its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
